4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxycarbonyl group attached to a benzyl moiety, which is further connected to a benzoate group substituted with a 3,4-dimethylphenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate typically involves esterification reactions. One common method is the reaction between 4-(ethoxycarbonyl)benzyl alcohol and 4-[(3,4-dimethylphenoxy)methyl]benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Hydrolysis: 4-(Ethoxycarbonyl)benzoic acid and 4-[(3,4-dimethylphenoxy)methyl]benzoic acid.
Reduction: 4-(Hydroxymethyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ester linkages, which can be hydrolyzed under physiological conditions.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate depends on its application. In drug delivery systems, the ester linkages can be hydrolyzed by esterases in the body, releasing the active drug. The molecular targets and pathways involved would depend on the specific drug being delivered.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate
- 4-(Ethoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate
- 4-(Propoxycarbonyl)benzyl 4-[(3,4-dimethylphenoxy)methyl]benzoate
Uniqueness
This compound is unique due to its specific ester linkages and the presence of the 3,4-dimethylphenoxy methyl group. These structural features can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
Molecular Formula |
C26H26O5 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(4-ethoxycarbonylphenyl)methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate |
InChI |
InChI=1S/C26H26O5/c1-4-29-25(27)22-10-8-21(9-11-22)17-31-26(28)23-12-6-20(7-13-23)16-30-24-14-5-18(2)19(3)15-24/h5-15H,4,16-17H2,1-3H3 |
InChI Key |
WCZKSGDRTREDKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)COC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.